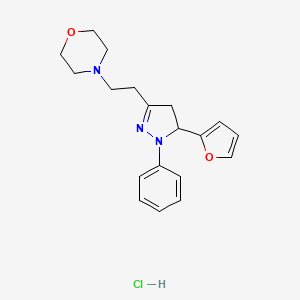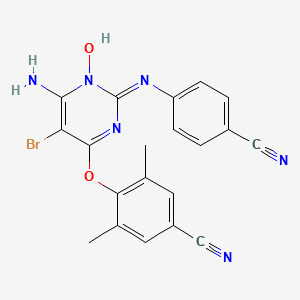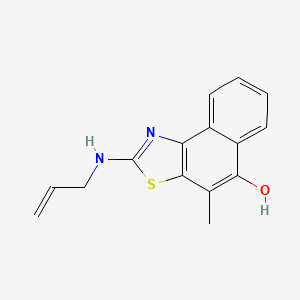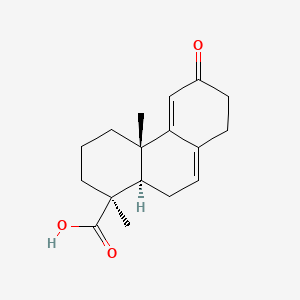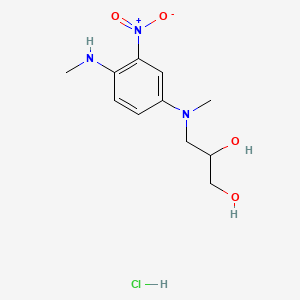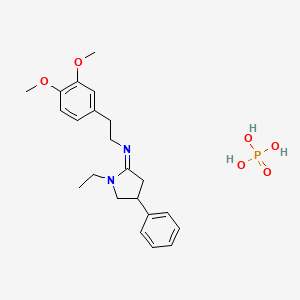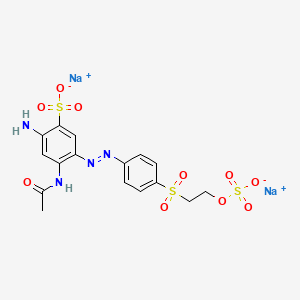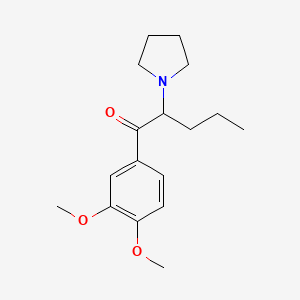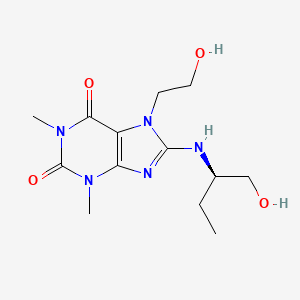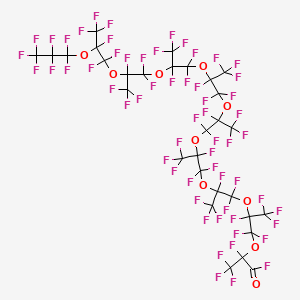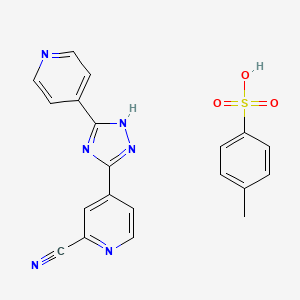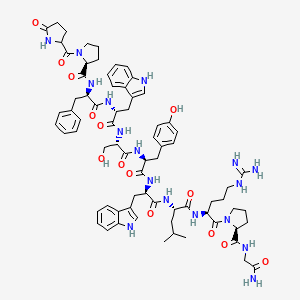
Gppt-LHRH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gppt-LHRH involves the conjugation of carbohydrate units such as lactose, glucose, and galactose to the luteinizing hormone-releasing hormone peptide. This glycosylation process protects the peptide from proteolytic degradation and increases its half-life in biological systems .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) followed by glycosylation. The SPPS method allows for the sequential addition of amino acids to a growing peptide chain, while glycosylation is achieved through chemical or enzymatic methods to attach carbohydrate units to specific amino acid residues .
Analyse Chemischer Reaktionen
Types of Reactions
Gppt-LHRH undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
Wissenschaftliche Forschungsanwendungen
Gppt-LHRH has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and glycosylation techniques.
Biology: Investigated for its role in regulating reproductive hormones and its potential therapeutic applications.
Medicine: Explored for its use in treating hormone-dependent diseases such as prostate and breast cancer.
Industry: Utilized in the development of peptide-based drugs and hormone therapies
Wirkmechanismus
Gppt-LHRH exerts its effects by binding to specific receptors on the surface of pituitary gonadotropes. This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which regulate steroidogenesis and gamete maturation in the gonadal tissue. The molecular targets involved include G-protein coupled receptors and various signaling pathways that mediate hormone synthesis and secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Luteinizing Hormone-Releasing Hormone (LHRH): The natural form of the hormone.
Glycosylated LHRH Analogs: Modified forms with different carbohydrate units attached.
Gonadotropin-Releasing Hormone (GnRH) Agonists and Antagonists: Compounds that mimic or inhibit the action of GnRH
Uniqueness
Gppt-LHRH is unique due to its glycosylation, which enhances its stability and prolongs its half-life in biological systems. This modification makes it more effective in therapeutic applications compared to its non-glycosylated counterparts .
Eigenschaften
CAS-Nummer |
69770-59-8 |
|---|---|
Molekularformel |
C72H91N17O14 |
Molekulargewicht |
1418.6 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C72H91N17O14/c1-40(2)31-52(62(94)81-50(19-10-28-76-72(74)75)70(102)88-29-11-20-58(88)68(100)79-38-60(73)92)82-65(97)55(34-43-36-77-48-17-8-6-15-46(43)48)84-63(95)53(33-42-22-24-45(91)25-23-42)83-67(99)57(39-90)87-66(98)56(35-44-37-78-49-18-9-7-16-47(44)49)85-64(96)54(32-41-13-4-3-5-14-41)86-69(101)59-21-12-30-89(59)71(103)51-26-27-61(93)80-51/h3-9,13-18,22-25,36-37,40,50-59,77-78,90-91H,10-12,19-21,26-35,38-39H2,1-2H3,(H2,73,92)(H,79,100)(H,80,93)(H,81,94)(H,82,97)(H,83,99)(H,84,95)(H,85,96)(H,86,101)(H,87,98)(H4,74,75,76)/t50-,51?,52-,53-,54+,55+,56+,57-,58-,59-/m0/s1 |
InChI-Schlüssel |
LKIPNTHNUKGNQQ-VNITUHCOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=CC=C7)NC(=O)[C@@H]8CCCN8C(=O)C9CCC(=O)N9 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCCN8C(=O)C9CCC(=O)N9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



